molecular formula C11H13ClN2S2 B1404852 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride CAS No. 1351632-83-1

2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride

Cat. No. B1404852
M. Wt: 272.8 g/mol
InChI Key: NGFJVMAOOTUTGF-UHFFFAOYSA-N
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Description

The compound “2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The ethylthio group (-SCH2CH3) and phenyl group (a six-membered carbon ring) are attached to this thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring provides a rigid, planar structure, while the ethylthio and phenyl groups may allow for some conformational flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The thiazole ring might be involved in various chemical reactions, particularly if it is substituted with reactive groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific arrangement and nature of its functional groups .

Scientific Research Applications

Molluscicidal Properties

2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, as a part of the thiazole family, has been investigated for its molluscicidal properties. A study by El-bayouki & Basyouni (1988) demonstrated that thiazolo[5,4-d]pyrimidines, a class to which this compound belongs, exhibit activity against B. alexandrina snails, an intermediate host of schistosomiasis. This suggests potential applications in controlling snail populations to manage schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Synthesis and Characterization in Various Conditions

The synthesis and characterization of thiazole compounds, including those similar to 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, have been extensively studied under various conditions. Berber (2022) discussed how the reaction medium significantly affects the synthesis process, highlighting the importance of solvent interactions in the formation of thiazole rings. This research contributes to understanding the optimal conditions for synthesizing similar compounds (Berber, 2022).

Antimicrobial Activities

Another area of research interest is the antimicrobial properties of thiazole derivatives. Wardkhan et al. (2008) explored the synthesis of various thiazole derivatives, including fused derivatives, and tested their antimicrobial activities against bacterial and fungal isolates. This study suggests that compounds within the thiazole family, including 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, may have potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).

Corrosion Inhibition of Iron

In the field of materials science, thiazole derivatives have been evaluated for their effectiveness in inhibiting the corrosion of iron. Kaya et al. (2016) performed quantum chemical and molecular dynamics simulations on various thiazole derivatives, including 2-aminothiazoles, to predict their performance as corrosion inhibitors for iron. This research could inform the development of protective coatings and corrosion inhibitors in industrial applications (Kaya et al., 2016).

Synthesis of Novel Compounds

The versatility of thiazole compounds in synthesizing novel chemical structures is also noteworthy. Studies have demonstrated the synthesis of new biaryl fused thiazolo[3,2-b][1,2,4]triazol-2-amines from thiazole amine involving Suzuki coupling reactions, as illustrated by Veeranki et al. (2023). This highlights the potential of thiazole compounds, including 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, in creating diverse and complex molecular architectures (Veeranki et al., 2023).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible biological activity .

properties

IUPAC Name

2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2.ClH/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8;/h3-7H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFJVMAOOTUTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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